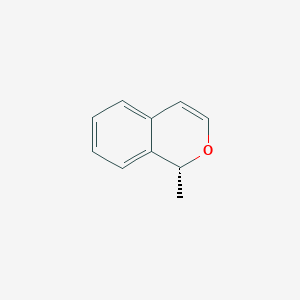

(1R)-1-Methyl-1H-2-benzopyran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

920975-80-0 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

(1R)-1-methyl-1H-isochromene |

InChI |

InChI=1S/C10H10O/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-8H,1H3/t8-/m1/s1 |

InChI Key |

WHGBNFULEZIUEW-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@@H]1C2=CC=CC=C2C=CO1 |

Canonical SMILES |

CC1C2=CC=CC=C2C=CO1 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1r 1 Methyl 1h 2 Benzopyran and Its Analogues

Established Synthetic Routes to Benzopyrans and Chromans

A variety of established synthetic strategies have been developed for the construction of benzopyran and chroman ring systems. These methods often serve as the foundation for more complex and stereoselective syntheses.

Multi-Step Condensation and Reduction Strategies

Multi-step sequences involving condensation and subsequent reduction are a common approach to benzopyran and chroman derivatives. A typical strategy begins with the acylation of a substituted phenol (B47542) with an appropriate acid in the presence of a Lewis acid to form a substituted acetophenone. scialert.net This intermediate can then undergo condensation with ketones or aldehydes to build the pyran ring. scialert.net For instance, the reaction of an ortho-hydroxyacetophenone with an alkyl ketone or aldehyde in the presence of a base leads to the formation of the benzopyran system. scialert.netnih.gov The reaction mechanism involves an initial aldol (B89426) condensation followed by an intramolecular Michael addition. nih.gov Subsequent reduction of the resulting benzopyran-4-one, for example under Clemmensen conditions, can yield the corresponding chroman. nih.gov

A series of 2-substituted-4-(2-pyridyl)benzopyran analogues were prepared through a reductive condensation of 2-substituted-3,4-dihydro-2H-1-benzopyran derivatives with pyridine. arkat-usa.org This highlights the utility of reductive processes in the final steps of derivatization.

Aldol Condensation Approaches

Aldol condensation is a cornerstone in the synthesis of benzopyran-4-ones. scialert.net This reaction typically involves the base-catalyzed reaction between an enolate, generated from an ortho-hydroxyacetophenone, and the carbonyl group of a ketone or aldehyde. nih.gov The resulting aldol adduct undergoes an intramolecular cyclization via a Michael addition, facilitated by the ortho-phenol group, to form the chroman-4-one ring. nih.gov For example, 2,5-dihydroxyacetophenone and ethyl levulinate react in the presence of pyrrolidine (B122466) to produce a chroman-4-one derivative in a single step. nih.gov

Organocatalytic domino oxa-Michael/aldol condensation reactions have emerged as a powerful tool for the asymmetric synthesis of benzopyran derivatives. capes.gov.brnih.gov Chiral pyrrolidines can catalyze the reaction between salicylic (B10762653) aldehyde derivatives and α,β-unsaturated aldehydes, yielding chromene-3-carbaldehyde derivatives with high enantioselectivity. capes.gov.br This approach streamlines the synthesis of chiral benzopyrans by creating multiple stereocenters in a single transformation. nih.gov

Vilsmeier-Haack Reaction in Benzopyranone Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heteroaromatic compounds, and it has found significant application in the synthesis of benzopyranone derivatives. mans.edu.egijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.org This reagent acts as a formylating agent, and the resulting carboxaldehyde can serve as a key intermediate for constructing heterocyclic systems. mans.edu.egijpcbs.com

For instance, the Vilsmeier-Haack formylation of a 7-allylbenzofuran (B13268474) derivative yielded a furochromene-6-carboxaldehyde, which was then used as a versatile starting material for the synthesis of various nicotinonitrile and pyridone derivatives. mans.edu.eg Similarly, 4-chlorocoumarin-3-carboxaldehyde, prepared via a Vilsmeier-Haack reaction on 4-hydroxycoumarin, is a key precursor for synthesizing thieno[3,2-c] Current time information in Bangalore, IN.benzopyran-4-ones. mdpi.comnih.gov

One-Pot Reaction Protocols for Benzopyran Derivatives

One-pot multi-component reactions (MCRs) have gained significant attention due to their efficiency, atom economy, and environmentally benign nature. nih.govrsisinternational.orgrsc.org These reactions allow for the synthesis of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolation of intermediates. rsc.orgynu.edu.cn

Several one-pot protocols for the synthesis of benzopyran derivatives have been reported. A three-component, one-pot synthesis of 2H-benzopyran derivatives was achieved by reacting salicylic aldehydes, sodium arylsulfinates, and 3-bromoallyl-arylsulfones in the presence of a strong base. ynu.edu.cn This method proceeds through a sequence of S-nucleophilic substitution and tandem Knoevenagel condensation/intramolecular oxa-Michael addition reactions. ynu.edu.cn Another efficient procedure involves the three-component condensation of aldehydes, malononitrile, and dimedone, catalyzed by a magnetic nanoparticle-supported acidic ionic liquid under solvent-free conditions, to produce tetrahydrobenzo[b]pyran derivatives. mdpi.com Microwave-assisted, catalyst-free, one-pot synthesis of tetrahydrobenzo[b]pyran derivatives has also been developed using aromatic aldehydes, methyl cyanoacetate, and 1,3-cyclohexadione in water. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield | Ref |

| Salicylic aldehydes, sodium arylsulfinates, 3-bromoallyl-arylsulfones | DBU | 2,3-disubstituted-2H-benzopyran derivatives | 51-86% | ynu.edu.cn |

| Aldehydes, malononitrile, dimedone | Magnetic nanoparticle supported acidic ionic liquid, solvent-free | Tetrahydrobenzo[b]pyran derivatives | 85-94% | mdpi.com |

| Aromatic aldehydes, methyl cyanoacetate, 1,3-cyclohexadione | Microwave irradiation, water, catalyst-free | Tetrahydrobenzo[b]pyran derivatives | 89-98% | nih.gov |

| 4-hydroxy-coumarin, aldehyde, malononitrile | Ammonium acetate, water | Pyranobenzopyrans | Good | rsisinternational.org |

Stereoselective Synthesis of Chiral 2-Benzopyrans

The development of stereoselective methods for the synthesis of chiral benzopyrans is of paramount importance, given that many biologically active natural products containing this scaffold are chiral.

Diastereoselective Halo-Cycloacetalization for Isochroman (B46142) Frameworks

A notable method for the stereoselective synthesis of isochroman frameworks is the diastereoselective halo-cycloacetalization of olefinic aldehydes and alcohols. researchgate.net This reaction utilizes N-haloamides as halogenating agents and proceeds under mild, catalyst-free conditions. researchgate.net The process is believed to be initiated by the formation of a three-membered haliranium ion, which is then intramolecularly attacked by a nucleophile. researchgate.net This methodology has been shown to be effective for a range of olefinic aldehydes with different substituents and various alcohols, leading to the efficient formation of isochroman derivatives. researchgate.netresearchgate.net A catalytic, enantio- and diastereoselective formation of sulfenyl acetals from alkenyl aldehydes has also been reported, providing access to 1,3-disubstituted isochroman acetals with high diastereoselectivity (up to >99:1 dr) and enantiocontrol (up to 99:1 er). researchgate.net

| Reactants | Reagent | Product | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Ref |

| Olefinic aldehydes, alcohols | N-haloamides | Isochroman derivatives | - | - | researchgate.net |

| Alkenyl aldehydes | Chiral thiiranium ion initiator | 1,3-disubstituted isochroman acetals | up to >99:1 | up to 99:1 | researchgate.net |

Enantioselective Approaches in Chiral Benzopyran Construction

The asymmetric synthesis of chiral benzopyrans is crucial for accessing specific enantiomers that often exhibit distinct biological activities. mdpi.com Organocatalysis has emerged as a powerful tool for these transformations, providing a metal-free and environmentally benign alternative to traditional methods. mdpi.comnih.gov

Cascade reactions, in particular, have proven to be highly effective for the construction of polysubstituted chiral benzopyrans. nih.gov For instance, the reaction of 2-substituted vinylphenol derivatives with α,β-unsaturated electrophiles can initiate a Michael addition, followed by an intramolecular cyclization to furnish the benzopyran ring system. mdpi.com The use of chiral catalysts, such as thioureas and squaramides, can induce high levels of diastereo- and enantioselectivity in these cascade sequences. nih.gov

Another prominent strategy involves the use of chiral phosphoric acids to catalyze the reaction of o-quinone methides, generated in situ, with various nucleophiles. mdpi.com The catalyst forms a well-organized ternary intermediate with the o-quinone methide and the enol form of a carbonyl compound, which dictates the enantioselectivity of the C-C bond formation. mdpi.com This approach has been successfully applied to the synthesis of 2,4-diaryl-1-benzopyrans from β-keto acids. mdpi.com

The following table summarizes selected enantioselective methods for the synthesis of chiral benzopyran derivatives:

| Catalyst Type | Reactants | Key Features | Ref. |

| Chiral Thioureas/Squaramides | ortho-Hydroxynitrostyrenes and nitroalkenes | Cascade oxa-Michael–nitro-Michael reaction; good to moderate diastereo- and enantioselectivity. | nih.gov |

| Chiral Phosphoric Acid | ortho-Hydroxy benzhydryl alcohols and enolizable carbonyls | In situ generation of o-quinone methides; high enantioselectivity through a hydrogen-bonded intermediate. | mdpi.com |

| Chiral Guanidine | Azlactones and ortho-hydroxystyrenes | Cascade reaction with high diastereo- and enantioselectivity. | mdpi.com |

| Jacobsen-type Catalysts | 6-cyano-2,2-dimethyl-2H-1-benzopyran | Enantioselective epoxidation. | unlp.edu.ar |

Control of Absolute Configuration at the 1-Position

Achieving control over the absolute configuration at the C1 position of the benzopyran nucleus is paramount for the synthesis of specific stereoisomers. This is often accomplished through the use of chiral auxiliaries, chiral catalysts, or by employing stereospecific reactions.

One established method involves the intramolecular cyclization of enantiopure precursors. For example, the cyclization of enantiopure phenolic lactaldehydes can lead to the formation of the corresponding 2-benzopyran-4,5-diols with defined stereochemistry at the C1 position. researchgate.net The success and stereochemical outcome of such cyclizations can be influenced by substituents on the aromatic ring. researchgate.net

The absolute configuration of the final products is typically determined by analytical techniques such as X-ray crystallography, or by comparison of spectroscopic data (e.g., NMR) with known compounds. mdpi.commdpi.com Chemical derivatization, for instance with Mosher's acid or Marfey's reagent, can also be employed to elucidate the absolute stereochemistry of chiral centers within the benzopyran structure. mdpi.com

Recent studies have demonstrated that the absolute configuration of polysubstituted benzopyrans can be reliably assigned through X-ray analysis of crystalline derivatives. mdpi.com For example, the (3R,4R) stereochemistry of certain benzopyran products was unequivocally established using this method. mdpi.com

Modern Strategies in Benzopyran Scaffold Construction

Continuous innovation in synthetic methodology provides new avenues for the construction of the benzopyran scaffold, offering improvements in efficiency, selectivity, and substrate scope.

Carbon-to-Oxygen Atom Swap Methodologies in Tetralins

While direct atom swapping within the benzopyran ring is less common, the conceptual framework of skeletal editing, which involves the precise substitution of atoms within a molecular framework, is a rapidly advancing field. uni-muenster.deacs.org Recent research has demonstrated the successful swapping of carbon atoms for nitrogen atoms in related heterocyclic systems like indoles and benzofurans. uni-muenster.dechemrxiv.org These transformations often proceed through ring-opened intermediates, allowing for the reassembly of the heterocyclic core with a different heteroatom. uni-muenster.de Although not yet explicitly demonstrated for the conversion of tetralins to benzopyrans, this "skeletal editing" approach holds potential for future applications in benzopyran synthesis. The strategy relies on the selective cleavage of C-C bonds and subsequent formation of C-O bonds to construct the pyran ring.

Oxidative Ring-Contractive Transformations

Ring contraction reactions offer an alternative pathway to certain heterocyclic structures. While the ring contraction of benzopyrans to benzofurans has been observed, particularly under Lewis acid or basic conditions, the reverse transformation is not a standard synthetic strategy. researchgate.net However, oxidative ring-opening and rearrangement reactions of related pyrone systems can lead to the formation of functionalized pyran-containing heterocycles. researchgate.net For instance, the transformation of 3-aroylchromone epoxides can yield flavonols, which contain a benzopyran-4-one core. researchgate.net

Electrochemical C-H Functionalization of Isochromans

Electrochemical methods represent a green and efficient approach for the functionalization of C-H bonds. mdpi.comcardiff.ac.uk In the context of isochromans, a subclass of benzopyrans, electrochemical C-H functionalization at the C1 position allows for the direct introduction of various substituents. This method avoids the need for pre-functionalized starting materials and often proceeds under mild conditions without the use of external oxidants. mdpi.com

The electrochemical cross-dehydrogenative coupling (CDC) of isochromans with azoles, for example, enables the formation of a C-N bond at the benzylic position of the isochroman ring. mdpi.com This reaction proceeds in moderate to excellent yields and is tolerant of a range of functional groups on both the isochroman and azole coupling partners. mdpi.com

The following table provides examples of electrochemically synthesized 1-substituted isochromans:

| Isochroman Derivative | Coupling Partner | Yield | Ref. |

| 1-(6-methoxy-1H-indazol-1-yl)isochroman | 6-methoxy-1H-indazole | 87% | mdpi.com |

| 1-(6-methyl-1H-indazol-1-yl)isochroman | 6-methyl-1H-indazole | 83% | mdpi.com |

| 6-fluoro-1-(isochroman-1-yl)-1H-indazole | 6-fluoro-1H-indazole | 96% | mdpi.com |

| 1-(isochroman-1-yl)-5-methyl-3-phenyl-1H-pyrazole | 5-methyl-3-phenyl-1H-pyrazole | 58% | mdpi.com |

Bimolecular Oxidative C-H Alkynylation

The direct alkynylation of C-H bonds is a powerful transformation for introducing an alkyne moiety, a versatile functional group for further synthetic manipulations. Bimolecular oxidative C-H alkynylation has been successfully applied to α-substituted isochromans. acs.org This method allows for the direct coupling of isochromans with terminal alkynes, providing access to 1-alkynyl-substituted isochromans. The reaction is typically mediated by a metal catalyst and an oxidant. This approach complements other C-H functionalization methods and expands the toolbox for the synthesis of diverse benzopyran analogues. acs.org

Radical Cascade Cyclization Routes

Radical cascade cyclizations have emerged as powerful and efficient methods for the construction of complex molecular architectures, including the benzopyran scaffold. These reactions proceed through a sequence of intramolecular radical additions, offering a high degree of atom and step economy. rsc.org Recent advancements have highlighted the utility of visible-light-induced and electrochemical strategies to initiate these cascades, providing mild and sustainable alternatives to traditional methods. researchgate.netrsc.org

One notable approach involves the visible-light-induced photocatalytic radical cascade trifluoromethylation/cyclization of inactivated alkenes. researchgate.netresearchgate.net This method allows for the one-step synthesis of trifluoroethylated benzopyran derivatives with high regioselectivity and broad substrate applicability under mild conditions. researchgate.net The process is initiated by the generation of a trifluoromethyl radical, which then adds to an alkene to form a relayed radical intermediate. This intermediate subsequently undergoes an intramolecular cyclization to form the benzopyran ring system. beilstein-journals.org A plausible mechanism involves the homolysis of a trifluoromethyl radical source under light irradiation, followed by trapping of the radical by a terminal alkene and subsequent intramolecular cyclization. beilstein-journals.org

Electrochemical methods also provide a robust platform for initiating radical cascade cyclizations. An electrochemical oxidative strategy has been developed to construct sulfurated benzoxazines, oxazolines, and iminoisobenzofurans from olefinic amides and thiophenols or diselenides. rsc.org This transition-metal- and external-oxidant-free method facilitates the formation of C–S/C–Se and C–O bonds in a single step through a radical cascade reaction. rsc.org

Table 1: Examples of Radical Cascade Cyclization for Benzopyran Synthesis

| Starting Materials | Reaction Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Inactivated alkenes, CF3Br | Visible light, photocatalyst | Trifluoroethyl benzopyran derivatives | High regioselectivity, mild conditions, broad scope | researchgate.net |

Formation of Chroman-2-ols via Retro-Cycloaddition

The formation of chroman-2-ols can be achieved through less conventional synthetic pathways, including those involving retro-cycloaddition reactions. A notable example is a carbon-to-oxygen swap in tetralins to produce chroman scaffolds. researchgate.net This multi-step transformation, which proceeds through a seven-membered lactone intermediate, can ultimately yield diverse chroman-2-carboxylic acids and chroman-2-ols. researchgate.net

Derivatization and Functionalization Strategies

The benzopyran core is a versatile scaffold that allows for a wide range of derivatization and functionalization reactions to generate analogues with diverse properties. These strategies often target specific positions on the heterocyclic ring or the appended aromatic ring.

Chroman-4-ones are key intermediates and important derivatives within the benzopyran family. nih.gov A variety of synthetic methods have been developed to introduce substituents at various positions of the chroman-4-one skeleton. gu.seresearchgate.netnih.govacs.org

A common strategy for synthesizing 2-substituted chroman-4-ones involves a one-pot condensation of 2-hydroxyacetophenones with aldehydes, followed by cyclization. researchgate.net This transformation can be catalyzed by various bases such as piperidine, pyrrolidine, or potassium hydroxide. researchgate.netresearchgate.net Microwave-assisted, base-mediated aldol condensation has also been shown to be an efficient one-step procedure. nih.govacs.org

Further functionalization can be achieved through reactions at the 3-position. For instance, bromination of the chroman-4-one at this position provides a versatile intermediate for the introduction of various substituents, including amino, acetoxy, and cyano groups, through substitution reactions. gu.se

Table 2: Synthesis of Substituted Chroman-4-one Derivatives

| Synthetic Method | Position(s) Substituted | Substituents Introduced | Key Reagents/Conditions | Reference(s) |

|---|---|---|---|---|

| One-pot condensation | 2 | Alkyl, Aryl | 2-hydroxyacetophenones, aldehydes, base (e.g., piperidine, KOH) | researchgate.netresearchgate.net |

| Bromination followed by substitution | 3 | -NH2, -Br, -OAc, -CN | Py·Br3, various nucleophiles | gu.seacs.org |

Carbamoylation is a useful derivatization technique for introducing a carbamoyl (B1232498) group onto the benzopyran structure, often to modify its biological properties. This can be achieved by reacting an alcohol derivative of a benzopyran with an appropriate isocyanate, such as methyl isocyanate or phenyl isocyanate. google.com The reaction is typically carried out in an organic solvent at temperatures ranging from -20°C to 150°C. google.com

Besides carbamoylation, other functional groups can be introduced. For example, acylation can be performed on alcohol-containing benzopyran derivatives using reactive carboxylic acid derivatives like acid halides or anhydrides, often in the presence of a base like pyridine. google.com Furthermore, sulfenyl chlorides have been used to introduce sulfur-containing functional groups, leading to the formation of sulfonamides upon reaction with amines like morpholine. niscpr.res.in

The introduction and subsequent derivatization of amine functionalities on the benzopyran scaffold are critical for developing new analogues. N-alkylation is a fundamental reaction for synthesizing secondary, tertiary, and quaternary amines from primary or secondary amine precursors. wikipedia.org This reaction typically involves an alkyl halide as the alkylating agent. wikipedia.org For benzopyran derivatives, the synthesis of aminobenzopyrans provides a starting point for such derivatizations. google.com

For instance, 2-aminopropyl benzopyran derivatives have been synthesized and further N-methylated to produce the corresponding tertiary amines. nih.gov Beyond simple alkylation, amine groups on a benzopyran ring can be transformed into other functional groups. For example, they can be converted to amides through reaction with activated carboxylic acids or their derivatives, such as benzoyl chloride. researchgate.netnih.gov These derivatization strategies are essential for exploring the structure-activity relationships of amine-containing benzopyran analogues. nih.gov

α-Alkoxy isochroman derivatives represent a significant class of functionalized benzopyrans. Several modern synthetic methods have been developed for their efficient preparation. researchgate.net

One innovative approach is the electrochemical α-C(sp³)–H/O–H cross-coupling of isochromans with alcohols. researchgate.net This method, assisted by benzoic acid, facilitates the electro-oxidation process and allows for the formation of the desired α-alkoxy products in moderate to high yields under mild conditions, avoiding the need for traditional, often harsh, oxidants. researchgate.net

Another powerful strategy involves gold-catalyzed domino reactions. For example, a gold(I)-catalyzed domino synthesis has been developed starting from α-alkoxyalkyl (o-alkynylaryl)methyl ethers and aryl methoxymethyl ethers to produce tetracyclic isochromans. nih.gov This process proceeds through the activation of a C-C triple bond and a C-O single bond by the gold catalyst. nih.gov The oxa-Pictet-Spengler reaction also provides a direct route to isochroman derivatives, including α-alkoxy substituted analogues, by reacting phenylethanols with aldehydes or their surrogates. nih.govresearchgate.net

Table 3: Methods for Synthesis of α-Alkoxy Isochroman Derivatives

| Synthetic Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Electrochemical Cross-Coupling | Isochromans, Alcohols | Mild conditions, benzoic acid assisted, avoids traditional oxidants | researchgate.net |

| Gold-Catalyzed Domino Reaction | α-alkoxyalkyl (o-alkynylaryl)methyl ethers, aryl methoxymethyl ethers | Domino synthesis of tetracyclic isochromans, Au(I) catalysis | nih.gov |

Utilization of Peptide Coupling Agents for Ether Formation

While peptide coupling reagents, particularly phosphonium (B103445) and uronium salts, are predominantly employed for the formation of amide bonds in peptide synthesis, their utility extends to other dehydration reactions, including the formation of esters and, less commonly, ethers. beilstein-journals.orgpeptide.com The underlying principle involves the activation of a hydroxyl group by the coupling reagent to form a good leaving group, which can then be displaced by a nucleophile. In the context of synthesizing (1R)-1-Methyl-1H-2-benzopyran, this methodology can be conceptually applied to the intramolecular cyclodehydration of the precursor diol, 2-(1-hydroxyethyl)benzyl alcohol.

Research into the direct application of common peptide coupling agents for the synthesis of 1-methyl-1H-2-benzopyran analogues is not extensively documented. However, studies on analogous intramolecular etherification reactions of diols to form other cyclic ethers using phosphonium-based reagents provide a strong basis for this synthetic strategy. These reagents function as effective dehydrating agents, promoting cyclization under generally mild conditions. beilstein-journals.orgdatapdf.com

One study demonstrated the conversion of (Z)-1,5-syn-diols into 2,6-trans-5,6-dihydropyrans using a phosphonium salt or a phosphorane as the dehydrating agent. beilstein-journals.orgbeilstein-journals.org This cyclodehydration is believed to proceed via nucleophilic substitution, where the selectivity is influenced by the leaving group ability of the activated hydroxyl groups. beilstein-journals.org Initial attempts using triphenylphosphine (B44618) (Ph₃P) in combination with reagents like diethyl azodicarboxylate (DEAD) resulted in low yields. beilstein-journals.org However, the use of specific phosphonium salts in solvents like acetonitrile (B52724) or dichloromethane (B109758) led to the desired cyclic ethers in moderate to good yields. beilstein-journals.orgbeilstein-journals.org

Another investigation detailed the use of diethoxytriphenylphosphorane (Ph₃P(OEt)₂), prepared from triphenylphosphine and diethyl peroxide, as a mild and regioselective cyclodehydrating reagent for converting diols to cyclic ethers. datapdf.com This reagent proved effective for the synthesis of various cyclic ethers from 1,2-, 1,4-, and 1,5-diols in neutral media. datapdf.com The reaction proceeds by forming a dioxyphosphorane intermediate with the diol, followed by intramolecular displacement to yield the cyclic ether. datapdf.com

These findings suggest that phosphonium-based peptide coupling reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), could potentially facilitate the key intramolecular etherification step in the synthesis of this compound from its corresponding diol precursor. This approach offers an alternative to classical acid-catalyzed dehydration or Mitsunobu-type reactions, potentially offering different selectivity and milder reaction conditions. Although direct research findings for the target molecule are scarce, the established reactivity of these agents in similar transformations underscores their potential in this synthetic context.

Table 1: Cyclodehydration of Diols Using Phosphonium-Based Reagents

| Diol Substrate | Reagent(s) | Product | Solvent | Yield (%) | Reference |

| (Z)-1,5-syn-diol | Phosphonium Salt 4 | 2,6-trans-5,6-dihydropyran | Acetonitrile | 65 | beilstein-journals.org |

| (Z)-1,5-syn-diol | Phosphonium Salt 4 / Et₃N | 2,6-trans-5,6-dihydropyran | Dichloromethane | 78 | beilstein-journals.org |

| (Z)-1,5-syn-diol | Phosphorane 5 | 2,6-trans-5,6-dihydropyran | Toluene | - | beilstein-journals.org |

| trans-1,2-Cyclohexanediol | Ph₃P(OEt)₂ | Cyclohexene oxide | - | >95 | datapdf.com |

| (S)-(+)-Propane-1,2-diol | Ph₃P(OEt)₂ | (S)-Propylene oxide | - | - | datapdf.com |

| (R)-(-)-Pentane-1,4-diol | Ph₃P(OEt)₂ | (R)-2-Methyltetrahydrofuran | - | - | datapdf.com |

Iii. Chemical Reactivity and Mechanistic Investigations of 1r 1 Methyl 1h 2 Benzopyran Systems

Chemical Transformations and Reactivity Profiles

The (1R)-1-Methyl-1H-2-benzopyran scaffold is a versatile building block for the synthesis of a wide array of more complex molecules. Its reactivity profile allows for transformations at the pyran ring, the aromatic nucleus, and the methyl group.

The benzopyran nucleus can be synthesized through various routes, including domino reactions. For example, a biocatalytic domino Knoevenagel/intramolecular transesterification reaction has been developed for the synthesis of 2H-1-benzopyran-2-one derivatives. rsc.org The prenylated side chain at the 2-position of a dihydrobenzopyran nucleus can be elongated through a sequence of Grignard reaction, Johnson–Claisen rearrangement, and Horner–Wadsworth–Emmons olefination to produce analogues of bioactive natural products. nih.gov

Functionalization of the benzopyran system is often achieved through palladium-catalyzed cross-coupling reactions. mdpi.combeilstein-journals.org For instance, the Suzuki coupling of a 3-substituted 2H-benzopyran with various aryl boronic acids allows for the introduction of diverse substituents. mdpi.com The hydroxyl group at the 2-position can be functionalized through alkylation or acylation to yield ethers and esters, respectively. mdpi.com

The inherent reactivity of the benzopyran system can also be harnessed to construct polycyclic structures. Benzopyran derivatives can be converted into cyclized compounds like benzopyranopyrimidines by condensation with aromatic aldehydes. derpharmachemica.com Furthermore, the diene system in some benzopyran derivatives can participate in further cycloaddition reactions with dienophiles to create condensed polycyclic systems. oup.com

The reactivity of benzopyrans is also evident in their ability to undergo rearrangements. For example, under certain conditions, cleavage of the benzopyran ring can be followed by a rearrangement to form a benzofuran (B130515). beilstein-journals.org The chemical transformations are not limited to the heterocyclic part of the molecule. Functional groups on the aromatic ring can also be manipulated. For instance, a secondary amine group on the benzopyran can be converted into amides, sulfonamides, or ureas. mdpi.com

Table 6: Summary of Chemical Transformations of Benzopyran Systems

| Transformation | Reagents/Conditions | Product Type | Source(s) |

|---|---|---|---|

| Domino Reaction | Alkaline protease, Knoevenagel/intramolecular transesterification | 2H-1-Benzopyran-2-one derivatives | rsc.org |

| Side-Chain Elongation | Grignard reaction, Johnson–Claisen rearrangement, Horner–Wadsworth–Emmons olefination | 2-Prenylated benzopyrans | nih.gov |

| Cross-Coupling | Pd(PPh₃)₄, aryl boronic acids (Suzuki coupling) | 3-Aryl-2H-benzopyrans | mdpi.com |

| Hydroxyl Group Functionalization | Alkyl halides, acid chlorides | Ethers, esters | mdpi.com |

| Cyclization | Aromatic aldehydes, ZnCl₂ | Benzopyranopyrimidines | derpharmachemica.com |

| Ring Rearrangement | Sonogashira coupling conditions | Benzofurans | beilstein-journals.org |

Ring Contraction and Expansion Reactions

Ring contraction and expansion reactions are powerful methods in organic synthesis for creating smaller or larger ring systems, often driven by the formation of more stable intermediates or the release of ring strain. wikipedia.org In the context of benzopyran systems, these rearrangements can lead to the formation of other valuable heterocyclic or carbocyclic structures.

Ring Contraction: The transformation of a six-membered benzopyran ring into a five-membered benzofuran ring is a known, though not common, ring contraction reaction. One efficient method involves treating 3-amino-substituted dihydrobenzopyrans with a Lewis acid, such as boron tribromide (BBr₃), in dichloromethane (B109758). researchgate.net This process is proposed to proceed through an aziridinium (B1262131) intermediate, facilitating the rearrangement. researchgate.net

Another documented ring contraction involves an oxidative rearrangement. For instance, 3,4-diaminoisocoumarins, which are derivatives of 1H-2-benzopyran-1-one, can undergo ring contraction to form phthalide-carboxamide systems (isobenzofuranones). mdpi.com This particular reaction provides a novel method for synthesizing these phthalide (B148349) structures from the isocoumarin (B1212949) core. mdpi.com The proposed mechanism involves oxidation, protonation, and a lactone ring-opening, followed by a recyclization step where a carboxylic oxygen acts as a nucleophile to form the new five-membered ring. mdpi.com

Ring Expansion: Conversely, ring expansion reactions can be used to construct the benzopyran skeleton from smaller ring systems. An acid-catalyzed rearrangement of a benzofuran to a 1H-2-benzopyran has been reported. ic.ac.uk The reaction is initiated by the protonation of a benzofuran derivative, followed by an intramolecular cyclization that forms a spiro ketal intermediate. ic.ac.uk A subsequent 1,2-oxygen shift leads to ring expansion, forming a cationic species that, after proton loss and further rearrangement, yields the final benzopyran product. ic.ac.uk Such reactions highlight the synthetic utility of rearrangements in accessing the 6-endo cyclization products, which are less common than 5-exo products. ic.ac.uk

| Transformation | Starting Material Class | Key Reagents/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Ring Contraction | 3-Amino-dihydrobenzopyran | BBr₃ (Lewis Acid) in CH₂Cl₂ | Dihydrobenzofuran | researchgate.net |

| Ring Contraction | 3,4-Diaminoisocoumarin | Oxidative Conditions | Phthalide-carboxamide | mdpi.com |

| Ring Expansion | Benzofuran derivative | Acid-catalyzed (e.g., NH₄Cl) | 1H-2-Benzopyran | ic.ac.uk |

Oxidation and Reduction Chemistry

The oxidation and reduction of the 1H-2-benzopyran system can target either the heterocyclic pyran ring or its substituents, leading to a variety of functionalized derivatives.

Oxidation: The pyran ring in dihydrobenzopyran derivatives can undergo oxidation, though specific examples directly on this compound are not extensively detailed in the cited literature. vulcanchem.com However, related benzopyran structures can be oxidized using common reagents like potassium permanganate (B83412) or chromium trioxide to yield various oxidized products, such as carboxylic acids. smolecule.comsmolecule.com The photophysical and redox properties of some derivatives, like 1H-2-benzopyran-5,8-dione, have been investigated using techniques such as cyclic voltammetry to understand their electronic behavior. oup.com

Reduction: Reduction reactions are more commonly reported for benzopyran derivatives, particularly those containing carbonyl groups (isocoumarins). Strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for converting carbonyl functionalities into alcohols. smolecule.comsmolecule.comevitachem.com For instance, the ester group in 3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester is susceptible to hydrolysis, while the dihydropyran ring itself can be further hydrogenated under certain conditions. vulcanchem.com

Stereoselectivity is a key consideration in these reductions. A notable example is the highly diastereoselective reduction of related heterocyclic systems using L-Selectride. nih.gov In one study, the reduction of a tautomeric mixture of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones with L-Selectride at low temperatures afforded syn-dihydroxy amides with excellent yields and high diastereoselectivity. nih.gov This demonstrates that bulky reducing agents can provide significant facial selectivity in the reduction of cyclic ketones adjacent to a stereocenter, a principle applicable to the reduction of substituted benzopyranones.

| Reaction Type | Substrate Class | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | Benzopyran derivative | Potassium permanganate, Chromium trioxide | Carboxylic acids or other oxidized derivatives | smolecule.com |

| Reduction | Benzopyran-1-one (Isocoumarin) | Lithium aluminum hydride, Sodium borohydride | Alcohol derivatives | smolecule.comsmolecule.comevitachem.com |

| Diastereoselective Reduction | Piperidinone (cyclic keto-amide) | L-Selectride | syn-Diol | nih.gov |

| Redox Property Analysis | 1H-2-Benzopyran-5,8-dione | Cyclic Voltammetry | N/A (Electrochemical data) | oup.com |

Isomerization Phenomena

Isomerization reactions involving the 1H-2-benzopyran core are crucial for establishing specific stereochemical and constitutional outcomes. These transformations can involve changes in double bond position or the stereochemistry of substituents on the pyran ring.

A palladium-catalyzed long-range olefin isomerization has been used to synthesize isocoumarin derivatives. nih.gov In this process, a 2-(3-butenyl)benzoic acid is isomerized in the presence of a palladium catalyst, which migrates the double bond to become conjugated with the aromatic ring, followed by cyclization to form the 1H-isochromen-1-one product. nih.gov

More directly related to the stereochemistry of this compound are stereoselective isomerization reactions used to construct the 2-benzopyran ring itself. In a key study, substituted 1,3-dioxolanes were isomerized using titanium(IV) chloride to yield 2-benzopyrans with a high degree of stereocontrol. murdoch.edu.au The conformation of the resulting dihydropyran ring is dictated by the minimization of peri-interactions (steric strain between substituents on the pyran ring and the adjacent benzene (B151609) ring). murdoch.edu.au For example, the isomerization of rel-(2R,4S,5R)-4-(2′-chloro-3′-methoxyphenyl)-2,5-dimethyl-1,3-dioxolane afforded a single rel-(1R,3R,4S)-2-benzopyran product. In this product, the C-1 methyl group adopted a pseudoequatorial orientation, the C-3 methyl group was axial, and the C-4 hydroxy group was pseudoaxial to relieve steric strain. murdoch.edu.au This demonstrates that the stereochemical outcome at the C-1 position is carefully controlled during the ring-forming isomerization process. murdoch.edu.au

| Starting Dioxolane Diastereomer | Product 2-Benzopyran Diastereomer | Resulting Substituent Orientations |

|---|---|---|

| rel-(2R,4S,5R) | rel-(1R,3R,4S) | C-1 Me: pseudoequatorial, C-3 Me: axial, C-4 OH: pseudoaxial |

| rel-(2S,4R,5R) | rel-(1S,3R,4R) | C-1 Me: pseudoequatorial, C-3 Me: equatorial, C-4 OH: pseudoaxial |

| rel-(2R,4R,5R) | rel-(1S,3R,4R) | C-1 Me: pseudoequatorial, C-3 Me: equatorial, C-4 OH: pseudoaxial |

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For (1R)-1-Methyl-1H-2-benzopyran, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign the specific chemical environment of each proton and carbon atom.

The ¹H-NMR spectrum of this compound provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters in this analysis. emerypharma.com

The spectrum typically shows distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons of the dihydropyran ring, and the protons of the methyl group. The aromatic protons usually appear in the downfield region (around 7.0-7.5 ppm), and their splitting patterns reveal their substitution pattern on the benzene ring. The protons on the chiral center and the adjacent methylene (B1212753) group of the dihydropyran ring exhibit characteristic shifts and couplings that confirm their relative positions. The methyl group protons typically appear as a doublet in the upfield region, a result of coupling with the adjacent methine proton.

Table 1: Representative ¹H-NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.0 - 7.5 | m (multiplet) | - |

| H-1 (methine) | ~4.8 - 5.0 | q (quartet) | ~6.5 |

| H-3 (methylene) | ~3.8 - 4.2 | m (multiplet) | - |

| H-4 (methylene) | ~2.8 - 3.0 | m (multiplet) | - |

| Methyl Protons | ~1.5 | d (doublet) | ~6.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the specific instrumentation. sigmaaldrich.comcarlroth.com

Complementing the ¹H-NMR data, the ¹³C-NMR spectrum reveals the number of unique carbon environments within the molecule. oregonstate.edu The chemical shifts of the carbon atoms provide insight into their hybridization and the nature of their attached atoms.

The aromatic carbons typically resonate in the range of 120-140 ppm. The carbon of the chiral center (C-1), being attached to an oxygen atom, appears further downfield compared to the other aliphatic carbons. The methylene carbons of the dihydropyran ring and the methyl carbon appear at characteristic upfield positions.

Table 2: Representative ¹³C-NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 120 - 140 |

| C-1 (methine) | ~75 - 80 |

| C-3 (methylene) | ~65 - 70 |

| C-4 (methylene) | ~25 - 30 |

| Methyl Carbon | ~20 - 25 |

Note: The exact chemical shifts can vary based on the experimental conditions. mdpi.com

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within the molecule. libretexts.org A COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. masterorganicchemistry.com The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. vscht.czlibretexts.org

Key absorptions include:

C-H stretching (aromatic): Typically observed just above 3000 cm⁻¹, indicating the presence of C-H bonds on the benzene ring. libretexts.org

C-H stretching (aliphatic): Found just below 3000 cm⁻¹, corresponding to the C-H bonds of the methyl and methylene groups. libretexts.org

C=C stretching (aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the benzene ring. acs.org

C-O stretching: A strong absorption band typically in the 1050-1150 cm⁻¹ range, indicative of the ether linkage within the dihydropyran ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3000 - 3100 | Presence of a benzene ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Presence of methyl and methylene groups |

| Aromatic C=C Stretch | 1450 - 1600 | Aromatic ring |

| C-O Stretch | 1050 - 1150 | Ether functional group in the pyran ring |

Note: The exact peak positions and intensities can be influenced by the sample preparation method. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. uomustansiriyah.edu.iq In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. whitman.edu

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this type of compound may include the loss of the methyl group, leading to a significant fragment ion at M-15. msu.edu Other fragmentations can involve the opening of the pyran ring, leading to characteristic daughter ions that help to piece together the molecular structure. pressbooks.pub

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Significance |

| M⁺ | Molecular Ion | Confirms the molecular weight of the compound |

| M-15 | [M - CH₃]⁺ | Loss of the methyl group |

| Other | Fragments from ring cleavage | Provides further structural clues |

Note: The relative abundance of the fragments depends on the ionization energy and the specific mass spectrometer used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. libretexts.org The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of the benzopyran chromophore. acs.org

The presence of the benzene ring fused to the pyran ring results in a conjugated system that absorbs UV light. The spectrum would typically exhibit one or more strong absorption bands in the ultraviolet region, which are indicative of the π to π* transitions within the aromatic system.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Approximate λ_max (nm) | Chromophore |

| π → π* | ~260 - 280 | Benzene ring |

Note: The solvent used can influence the exact position of the absorption maxima.

V. Theoretical and Computational Chemistry of 1r 1 Methyl 1h 2 Benzopyran Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring the electronic nature of molecules. biointerfaceresearch.comresearchgate.net These methods allow for the detailed analysis of molecular orbitals and electron density distributions, which are fundamental to understanding the chemical behavior of benzopyran derivatives. researchgate.net

The electronic properties of a molecule dictate its reactivity. Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative framework for predicting this behavior. mdpi.comscielo.br These descriptors include ionization potential, electron affinity, electronegativity, chemical potential, hardness, softness, and the electrophilicity index. dergipark.org.tr

A molecule's chemical hardness (η) and softness (S) are key indicators of its stability; hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small gap and are more reactive. researchgate.netirjweb.com The electrophilicity index (ω) measures a molecule's ability to accept electrons, identifying it as a good electrophile. mdpi.comdergipark.org.tr DFT calculations on various benzopyran and related heterocyclic derivatives have been used to determine these parameters, providing a theoretical basis for their reactivity. biointerfaceresearch.comdergipark.org.tr

Table 1: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. researchgate.net |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. dergipark.org.tr |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution or charge transfer. researchgate.netirjweb.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electron-accepting capability of a species. mdpi.com |

This table provides definitions for global reactivity descriptors calculated using DFT methods.

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for identifying the reactive sites of a molecule. researchgate.net These maps illustrate the charge distribution, where different colors represent varying electrostatic potentials. Typically, red areas indicate electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential) preferred for nucleophilic attack. niscpr.res.inresearchgate.net Studies on benzopyran derivatives use MEP maps to pinpoint the most probable sites for molecular interactions. biointerfaceresearch.comresearchgate.net

Fukui indices provide a more quantitative prediction of reactivity at specific atomic sites. niscpr.res.in These descriptors are calculated from changes in electron density to identify which atoms are most likely to act as electrophiles (accepting electrons) or nucleophiles (donating electrons). biointerfaceresearch.com For various benzopyran-2-one derivatives, Fukui indices have revealed that reactivity is not confined to heteroatoms like oxygen but can also involve carbon atoms within the ring structure, which act as centers for nucleophilic and electrophilic interactions. biointerfaceresearch.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netossila.com A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move electrons from the high-lying HOMO to the low-lying LUMO. irjweb.comresearchgate.net Conversely, a small energy gap is associated with lower stability and higher reactivity, facilitating charge transfer within the molecule or to other species. researchgate.netresearchgate.net

DFT calculations have been employed to determine the HOMO-LUMO gaps for a range of benzopyran derivatives. biointerfaceresearch.com For instance, in a study of 2H-1-benzopyran-2-one derivatives as corrosion inhibitors, the energy gaps were calculated to predict their effectiveness, with smaller gaps indicating a higher propensity to interact with a metal surface. biointerfaceresearch.com

Table 2: Example of Calculated Quantum Chemical Parameters for Benzopyran-2-one Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative a | -6.448 | -1.977 | 4.471 |

| Derivative b | -6.327 | -2.095 | 4.232 |

| Derivative c | -6.645 | -1.829 | 4.816 |

| Derivative d | -6.419 | -2.046 | 4.373 |

| Derivative e | -6.612 | -1.992 | 4.620 |

| Derivative f | -6.076 | -2.007 | 4.069 |

| Derivative g | -6.204 | -2.012 | 4.192 |

| Derivative h | -5.992 | -1.944 | 4.048 |

Data sourced from a DFT study on 2H-1-benzopyran-2-one derivatives, illustrating the variation in frontier orbital energies and energy gaps with different substitutions. biointerfaceresearch.com

Molecular Modeling and Simulations

Molecular modeling and simulations extend theoretical analysis into the dynamic and conformational behavior of molecules, which is essential for understanding their biological function.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of benzopyran derivatives is performed to identify the most stable spatial arrangements of the atoms and the energy barriers between different conformations. mdpi.comiucr.org Computational techniques, such as the mapping of potential energy surfaces (PES), allow for a systematic exploration of all possible conformations and the pathways for interconversion. nih.gov These theoretical studies are often complemented by experimental data from X-ray crystallography and NMR spectroscopy to validate the predicted structures. mdpi.comiucr.org For example, an exhaustive conformational study was used to map the binding site of the PPARα receptor, leading to the design of a new, highly active N-tosyl hydrazone benzopyran ligand. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze how a ligand, such as a benzopyran derivative, binds to a biological receptor. bohrium.comscholarsresearchlibrary.com Docking predicts the preferred orientation of the ligand within the receptor's binding site and estimates the binding affinity, often expressed as a docking score or binding energy. researchgate.netmdpi.com

These studies have been widely applied to benzopyran derivatives to elucidate their mechanism of action. For example, docking studies have shown how these compounds interact with enzymes like α-amylase and α-glucosidase, identifying key hydrogen bonds and hydrophobic interactions with active site residues. scholarsresearchlibrary.comresearchgate.net Similarly, the binding modes of benzopyran derivatives to targets such as the estrogen receptor and PPARα have been investigated to explain their structure-activity relationships. nih.govresearchgate.net MD simulations further refine these findings by modeling the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment, providing insights into the stability of the binding pose. mdpi.comnih.govmdpi.com

Table 3: Examples of Molecular Docking Studies on Benzopyran Derivatives

| Benzopyran Derivative Class | Target Protein | Key Findings |

|---|---|---|

| Benzopyran-2-one derivatives | α-Glucosidase | Interactions involved hydrogen bonding with residues like PHE-157 and ARG-439, as well as hydrophobic interactions. scholarsresearchlibrary.com |

| 3-Formyl chromone (B188151) derivatives | Insulin Degrading Enzyme (IDE) | 6-isopropyl-3-formyl chromone showed a strong binding affinity (-8.5 kcal/mol), stabilized by interactions at the active site. nih.gov |

| 3-Phenylbenzopyran derivatives | Estrogen Receptor (ERα) | A small, hydrophobic substituent at the 4'-position of the phenyl ring could interact with an accessory binding cavity, influencing binding affinity. researchgate.net |

| N-(8-hydrazinyl-3,4-dihydro-2H-1-benzopyran-6-yl)-N'-phenyl urea (B33335) derivatives | PKS13 (Tuberculosis target) | Docking studies revealed high binding affinities (scores up to -11.4 kcal/mol), indicating strong interactions with the target protein. researchgate.net |

This table summarizes findings from several in silico studies, demonstrating the use of molecular docking to understand the binding interactions of various benzopyran systems with different biological targets.

Simulation of Reaction Pathways and Energy Surfaces

The simulation of reaction pathways and the mapping of potential energy surfaces (PES) are fundamental to understanding the chemical transformations of benzopyran systems. numberanalytics.communi.cz A PES is a multidimensional landscape that illustrates the energy of a molecular system as its atoms change position. numberanalytics.com Minima on this surface represent stable molecules and intermediates, while saddle points correspond to transition states—the highest energy point along a reaction pathway. libretexts.org By charting the course from reactants to products on the PES, chemists can elucidate detailed reaction mechanisms. numberanalytics.com

Computational studies on substituted benzopyrans have provided significant insights into their formation and reactivity. For instance, the thermal cyclization of aryl propargyl ethers to form benzopyran derivatives has been investigated computationally. These studies map out the free energy profiles for competing reaction cascades, such as those involving Claisen rearrangements. nsf.gov By calculating the energy barriers (ΔG‡) for each step, the most likely reaction pathway can be determined. nsf.gov

In one such study, the conversion of an amino-substituted aryl propargyl ether to a benzopyran was found to proceed through a rate-determining Claisen rearrangement, followed by a subsequent electrocyclization with an energy barrier of 16.1 kcal/mol. nsf.gov Similarly, computational analysis of the thermal cyclization of a methylated substrate revealed two competing Claisen rearrangement pathways with very similar energy barriers, explaining the observed low product selectivity. nsf.gov

Thermodynamic and kinetic studies have also been applied to understand hydride transfer reactions involving benzopyran compounds. mdpi.com Computational modeling, in conjunction with experimental data, can prove whether a reaction proceeds through a one-step hydride transfer or a multi-step mechanism involving electron and hydrogen atom transfers. mdpi.com Such studies are crucial for predicting reactivity and understanding the role of benzopyran structures as hydride donors in chemical synthesis. mdpi.com

Table 1: Calculated Energy Barriers for Reactions Involving Benzopyran Ring Formation This table summarizes computed energy barriers for key steps in the formation of benzopyran systems from different precursors, as determined by computational chemistry methods.

| Reactant System | Reaction Step | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

| Amino-substituted aryl propargyl ether | Electrocyclization to benzopyran | DFT | 16.1 | nsf.gov |

| Methylated aryl propargyl ether | Claisen rearrangement (at C2) | DFT | 31.9 | nsf.gov |

| Methylated aryl propargyl ether | Claisen rearrangement (at C6) | DFT | 32.0 | nsf.gov |

| Lactone derivative of aryl propargyl ether | Claisen rearrangement (at C6) | DFT | 32.1 | nsf.gov |

In Silico Prediction of Chemical and Biological Activity

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are widely used to predict the chemical and biological activities of compounds based on their molecular structure. conicet.gov.ar QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. conicet.gov.areuropa.eu These predictive models are invaluable in drug discovery for screening large libraries of virtual compounds, prioritizing candidates for synthesis and testing, and reducing the costs and time associated with experimental work. nih.gov

For benzopyran systems, several QSAR studies have been conducted to predict a range of biological activities. These models help identify the key structural features that govern a compound's potency and action.

Monoamine Oxidase (MAO) Inhibition: A 3D-QSAR study on chromone (1-benzopyran-4-one) derivatives identified key structural requirements for MAO inhibitory activity. The developed model showed high statistical significance (R² = 0.9064, Q² = 0.8239), indicating strong predictive power. nih.gov Docking studies further revealed that specific interactions with amino acid residues like TYR398 are crucial for the inhibitory effect. nih.gov

Vasorelaxant Activity: QSAR models have been developed for 4,6-disubstituted benzopyran derivatives to explore their activity as K-ATP channel activators, which leads to vasorelaxation. researchgate.net These studies indicated that structural substitutions at the C4 and C6 positions significantly affect the biological activity. researchgate.net Another 3D-QSAR analysis on a different set of benzopyrans yielded models with high determination coefficients (e.g., 0.97 for smooth muscle relaxation) and identified that features like a carbonyl group on the N-4 substituent and a hydrogen bond acceptor at C-6 are important for strong activity. researchgate.net

Antifeedant Activity: The insect antifeedant activities of flavone (B191248) (a type of benzopyran derivative) have been modeled using QSAR. These models can distinguish between active and inactive compounds and can be used to predict the activity of newly designed structures. conicet.gov.ar

The general process for in silico prediction involves calculating a set of molecular descriptors (representing physicochemical properties, topology, or 3D fields) and using statistical methods to build a regression or classification model that links these descriptors to the observed activity. conicet.gov.areuropa.eu Beyond specific activities, computational tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of potential biological effects for a given structure based on its similarity to known bioactive compounds. researchgate.net Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are routinely predicted using computational models to assess the drug-likeness of a compound early in the discovery process. nih.gov

Table 2: Summary of QSAR Models for Benzopyran Derivatives This table presents the results of various QSAR studies on benzopyran derivatives, highlighting the predicted activity and the statistical quality of the models.

| Benzopyran Class | Predicted Biological Activity | QSAR Model Type | Statistical Parameters | Reference |

| Chromones (1-Benzopyran-4-ones) | Monoamine Oxidase (MAO) Inhibition | 3D-QSAR | R² = 0.9064, Q² = 0.8239 | nih.gov |

| 4,6-Disubstituted Benzopyrans | Vasorelaxant Activity (K-ATP channel activation) | 3D-QSAR | R² = 0.99 | researchgate.net |

| C6-Substituted Benzopyrans | Vasodilator Activity | HANSCH Analysis | Relationship established with dipole vector | researchgate.net |

| Flavones | Insect Antifeedant Activity | Replacement Method (RM) QSAR | Statistically significant models developed | conicet.gov.ar |

Vi. Biological Activity Research and Mechanistic Insights Excluding Clinical Data

General Biological Significance of Benzopyran and Isochroman (B46142) Scaffolds

The benzopyran and isochroman scaffolds are fundamental to a vast range of natural and synthetic compounds that exhibit significant biological activities. ijbpas.com These heterocyclic systems, which feature a benzene (B151609) ring fused to a pyran ring, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide variety of biological targets. ijbpas.com

Benzopyran derivatives, including chromones, flavonoids, and coumarins, are abundant in nature and are known for their diverse pharmacological effects. ijbpas.comfrontiersin.org These compounds have been reported to possess anticoagulant, anti-HIV, antimicrobial, anti-inflammatory, antitumor, and anticancer properties. ijbpas.com The chromene moiety, a key component of the benzopyran structure, can react at the cellular level, leading to a range of functions such as anticonvulsant, anti-HIV, and antitubercular activities. ijbpas.com The versatility of the benzopyran scaffold allows for its interaction with numerous cellular targets and receptors, which accounts for its broad spectrum of biological effects. ijbpas.com

Similarly, the isochroman scaffold is a core component of many bioactive molecules. This framework provides a rigid yet conformationally adaptable structure that is valuable for the design of molecules with specific three-dimensional arrangements necessary for biological recognition. The development of synthetic methods to create isochroman derivatives has been crucial in exploring their potential applications in medicinal chemistry.

Marine fungi have been identified as a rich source of benzopyran compounds with significant bioactivity. frontiersin.org Out of 510 benzopyran compounds isolated from these sources, 210 have demonstrated notable biological effects, including antitumor, antibacterial, anti-inflammatory, and enzyme inhibitory properties. frontiersin.org This highlights the importance of natural sources in the discovery of novel therapeutic agents based on the benzopyran scaffold.

The following table provides an overview of the types of biological activities associated with benzopyran and isochroman scaffolds.

| Biological Activity | Scaffold Type | Reference |

| Antimicrobial | Benzopyran | researchgate.net, hilarispublisher.com, tandfonline.com, nih.gov |

| Anti-inflammatory | Benzopyran, Isochroman | hilarispublisher.com, ijbpas.com, bohrium.com, cambridge.org, nih.gov |

| Antioxidant | Benzopyran | hilarispublisher.com, samipubco.com |

| Antitumor/Antiproliferative | Benzopyran | ijbpas.com, mdpi.com, rsc.org, researchgate.net, nih.gov, chapman.edu |

| Enzyme Inhibition | Benzopyran | researchgate.net, acs.org, nih.gov, acs.org |

Mechanistic Studies of Bioactivity

Benzopyran derivatives, particularly those containing phenolic hydroxyl groups, are recognized for their potent antioxidant properties. samipubco.commdpi.com The primary mechanism behind their antioxidant activity is their ability to act as free radical scavengers through hydrogen atom donation. samipubco.com The phenolic hydroxyl group on the chromanol ring can donate a hydrogen atom to neutralize free radicals, and the resulting radical is stabilized through resonance across the conjugated ring system. samipubco.commdpi.com

The antioxidant capacity of coumarins, a class of benzopyran derivatives, is directly related to the presence and number of hydroxyl groups. mdpi.com Compounds with two hydroxyl groups exhibit the strongest antioxidant activity, while those with a single hydroxyl group are less active, and those without any are inactive. mdpi.com The presence of other functional groups, such as hydrazide moieties, in conjunction with aromatic rings can also contribute to the antioxidant potential of these compounds by facilitating electron donation to neutralize free radicals. samipubco.com

Studies on various coumarin (B35378) derivatives have demonstrated their concentration-dependent ability to scavenge free radicals like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. samipubco.comsphinxsai.com For instance, certain synthesized coumarin derivatives have shown significant DPPH radical scavenging activity, with some compounds exhibiting up to 91% scavenging at higher concentrations. samipubco.com This highlights the potential of these compounds to mitigate oxidative stress-related damage. samipubco.com

The antioxidant properties of some benzopyran derivatives also contribute to their other biological activities, such as their anti-inflammatory and potential anti-cancer effects. bohrium.comrsc.org For example, the free-radical scavenging ability of 1-phenyl-6,7-dihydroxy-isochroman is believed to contribute to its anti-inflammatory actions. bohrium.com

The table below summarizes the antioxidant activity of select benzopyran derivatives.

| Compound Type | Antioxidant Activity Mechanism | Key Structural Features | Reference |

| Coumarins | Hydrogen atom donation, resonance stabilization | Phenolic hydroxyl groups, conjugated ring system | samipubco.com, mdpi.com |

| Coumarin Derivatives | DPPH radical scavenging | Hydroxyl and hydrazide groups, aromatic rings | samipubco.com, sphinxsai.com |

| 2-aminopropyl benzopyran derivatives | Increase in reactive oxygen species (ROS) generation | Amino group in the side chain | rsc.org |

Benzopyran and isochroman derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. hilarispublisher.combohrium.comcambridge.org A key mechanism involves the modulation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. bohrium.comcambridge.org NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). bohrium.com

For example, the isochroman derivative 1-phenyl-6,7-dihydroxy-isochroman has been shown to inhibit the activation of microglia, which are key immune cells in the central nervous system. bohrium.com It achieves this by reducing the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. bohrium.com Mechanistically, this compound was found to attenuate the lipopolysaccharide (LPS)-induced expression of NF-κB, thereby inhibiting the expression of iNOS and COX-2. bohrium.com Similarly, in human monocytes, this isochroman derivative suppresses the production of pro-inflammatory mediators by inhibiting COX-2 expression through the suppression of NF-κB activation. cambridge.org

Other benzopyran derivatives have also been found to exert anti-inflammatory effects. For instance, certain isochroman derivatives isolated from the endophytic fungus Annulohypoxylon truncatum have shown inhibitory effects on the production of pro-inflammatory cytokines like IL-6 and TNF-α in LPS-stimulated dendritic cells. nih.gov The anti-inflammatory activity of these compounds is often linked to their antioxidant properties, suggesting a dual role in combating inflammation. bohrium.com

The table below details the anti-inflammatory mechanisms of specific benzopyran and isochroman derivatives.

| Compound/Derivative | Mechanism of Action | Target Cells/Pathways | Reference |

| 1-Phenyl-6,7-dihydroxy-isochroman | Inhibition of NF-κB activation, reduction of iNOS and COX-2 expression, decreased production of TNF-α, IL-1β, and IL-6. | Microglia, Human Monocytes | bohrium.com, cambridge.org |

| Isochromans from Annulohypoxylon truncatum | Inhibition of LPS-induced IL-6 and TNF-α production. | Bone marrow-derived dendritic cells | nih.gov |

| 7-hydroxy-substituted coumarins | Anti-inflammatory and antioxidant activities. | Not specified | hilarispublisher.com |

The benzopyran scaffold is a common feature in many compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. researchgate.nettandfonline.comnih.gov The specific mechanisms of action can vary depending on the substitutions on the benzopyran ring.

Several studies have synthesized and evaluated novel benzopyran derivatives for their antimicrobial efficacy. For example, a series of 3,7-disubstituted 2H-1-benzopyran-2-ones demonstrated significant antifungal activity, with some compounds showing better efficacy against Trichophyton mentagrophytes than the standard drug fluconazole. researchgate.nethilarispublisher.com Similarly, 7-(2-substituted phenylthiazolidinyl)-benzopyran-2-one derivatives have been synthesized and shown to possess good antibacterial and antifungal activity against various strains. nih.gov

Natural sources are also a rich reservoir of antimicrobial benzopyrans. Two antifungal benzopyran derivatives, 6-acetyl-2,2-dimethyl-1,2-benzopyran and 6-acetyl-7-hydroxy-2,2-dimethyl-1,2-benzopyran, were isolated from sunflower receptacles and showed inhibitory activity against the fungus Pyricularia oryzae. tandfonline.com

The antimicrobial activity is often influenced by the specific structural features of the benzopyran derivatives. For instance, in a series of 4'-substituted-1,3,4,5-tetrahydro-2H-chromeno[4,3-d]pyrimidin-2-ones, certain compounds were found to be as potent as the reference antibacterial drugs ampicillin (B1664943) and chloramphenicol (B1208) against specific bacterial strains. jetir.org

The following table summarizes the antimicrobial activities of various benzopyran derivatives against different microorganisms.

| Compound Series | Tested Organisms | Notable Activity | Reference |

| 3,7-disubstituted 2H-1-benzopyran-2-ones | Fungal strains (e.g., Trichophyton mentagrophytes) | Some compounds more active than fluconazole. | researchgate.net, hilarispublisher.com |

| 7-(2-substituted phenylthiazolidinyl)-benzopyran-2-ones | Various bacterial and fungal strains | Good antibacterial and antifungal activity. | nih.gov |

| Benzopyrans from Sunflower | Pyricularia oryzae (fungus) | Antifungal activity. | tandfonline.com |

| 4'-substituted-1,3,4,5-tetrahydro-2H-chromeno[4,3-d]pyrimidin-2-ones | E. coli, S. aureus, C. albicans | Some compounds comparable to ampicillin, chloramphenicol, and griseofulvin. | jetir.org |

| Spiro[benzo[c]pyran-3(4H), 1′-cyclohexane]-1-ones | B. subtilis, P. vulgaris, E. coli | Active against all tested bacterial strains. | researchgate.net |

Benzopyran and isochroman scaffolds are integral to many compounds with significant antitumor and antiproliferative activities. ijbpas.commdpi.com The mechanisms through which these compounds exert their anticancer effects are diverse and can involve inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression. rsc.orgchapman.edu

Several natural products containing a benzopyran skeleton, such as genistein (B1671435) and wogonin, have demonstrated antitumor properties against breast cancer through mechanisms that include apoptosis induction and suppression of tumor angiogenesis. rsc.org Synthetic benzopyran derivatives have also been developed as potent anticancer agents. For example, a series of 2-aminopropyl benzopyran derivatives showed promising activity against triple-negative breast cancer cell lines. rsc.org The mechanism of action for some of these compounds involved the downregulation of the anti-apoptotic protein Bcl-2 and an increase in reactive oxygen species generation, leading to apoptosis. rsc.org Other derivatives in this series caused cell cycle arrest in the G1 phase by downregulating cyclins CCND1 and CCND2. rsc.org

Hybrid molecules incorporating the benzopyran-4-one scaffold have also been designed to enhance anticancer activity. Benzopyran-4-one-isoxazole hybrids displayed significant antiproliferative activity against various cancer cell lines, with some compounds inducing apoptosis. mdpi.comchapman.edu

The antitumor activity of some benzo[b]pyrano[3,2-h]acridin-7-one derivatives has been strongly correlated with their ability to form covalent adducts with DNA. nih.gov This DNA alkylation appears to be a crucial mechanism for their cytotoxic effects. nih.gov

The table below highlights the antiproliferative activity and mechanisms of various benzopyran derivatives.

| Compound/Derivative Class | Cancer Cell Lines | Mechanism of Action | Reference |

| 2-aminopropyl benzopyran derivatives | Triple-negative breast cancer (MDA-MB-231, MDA-MB-436) | Apoptosis induction (downregulation of Bcl-2, increased ROS), cell cycle arrest (downregulation of cyclins) | rsc.org |

| Benzopyran-4-one-isoxazole hybrids | Various cancer cell lines (e.g., MDA-MB-231) | Induction of apoptosis, inhibition of cell proliferation | mdpi.com, chapman.edu |

| Benzo[b]pyrano[3,2-h]acridin-7-one derivatives | Not specified | DNA alkylation, formation of covalent DNA adducts | nih.gov |

| 7,8-dimethoxy-3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Breast cancer (MCF-7) | Binding to estrogen receptor-α (ER-α) | researchgate.net |

Benzopyran and its derivatives have been identified as inhibitors of various enzymes, playing a role in different pathological conditions. A notable target is aldose reductase, an enzyme implicated in the development of diabetic complications. nih.govopenmedicinalchemistryjournal.comaimspress.com

A series of 4H-1-benzopyran-4-one derivatives were synthesized and tested as aldose reductase inhibitors, with some compounds showing inhibitory activity comparable to the known inhibitor Sorbinil. nih.gov These compounds were also found to be more selective for aldose reductase over the related enzyme aldehyde reductase. nih.gov Molecular modeling studies have suggested how these inhibitors might bind to the active site of the enzyme. nih.gov

The development of aldose reductase inhibitors often focuses on mimicking the structures of known inhibitors or natural compounds. For instance, spiro-oxazolidinone and spiro-morpholinone acetic acid derivatives with a spirobenzopyran scaffold have been developed as aldose reductase inhibitors, with most showing inhibitory activity in the micromolar to low micromolar range. openmedicinalchemistryjournal.com The use of natural compounds, including flavonoids and coumarins, for aldose reductase inhibition is a growing area of research. aimspress.com

Besides aldose reductase, benzopyran derivatives have been shown to inhibit other enzymes. For example, new 2-oxo-2H-1-benzopyran derivatives have been designed as selective thrombin inhibitors. acs.org Additionally, esters and amides of 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid have been found to be potent, time-dependent inhibitors of α-chymotrypsin. acs.org Furthermore, a novel series of benzopyran derivatives displayed potent inhibitory activity against the α-amylase enzyme through competitive and non-competitive modes of inhibition. researchgate.net

The following table presents examples of benzopyran derivatives as enzyme inhibitors.

| Enzyme Target | Inhibitor Class/Compound | Mechanism/Activity | Reference |

| Aldose Reductase | 4H-1-benzopyran-4-one derivatives | Competitive inhibition, selective over aldehyde reductase | nih.gov |

| Aldose Reductase | Spirobenzopyran scaffold derivatives | Inhibition with IC50 values in the micromolar range | openmedicinalchemistryjournal.com |

| Thrombin | 2-oxo-2H-1-benzopyran derivatives | Selective inhibition | acs.org |

| α-Chymotrypsin | Esters of 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid | Time-dependent inactivation | acs.org |

| α-Amylase | Novel benzopyran derivatives | Competitive and non-competitive inhibition | researchgate.net |

Receptor Interaction and Modulation Studies (e.g., D1 Receptor PAM)